4-(7H-purin-6-ylamino)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7H-purin-6-ylamino)benzamide typically involves the reaction of 6-chloropurine with 4-aminobenzamide under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves nucleophilic substitution, where the amino group of 4-aminobenzamide attacks the chlorinated position of 6-chloropurine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(7H-purin-6-ylamino)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the benzamide moiety.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(7H-purin-6-ylamino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(7H-purin-6-ylamino)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, leading to its potential use as an anti-tubercular agent . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(7H-purin-6-ylamino)benzamide can be compared with other similar compounds, such as:
4-(9H-purin-6-ylamino)benzamide: Similar structure but different positional isomer.
N-(9H-purin-6-yl)benzamide: Another purine derivative with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H10N6O |
---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
4-(7H-purin-6-ylamino)benzamide |
InChI |
InChI=1S/C12H10N6O/c13-10(19)7-1-3-8(4-2-7)18-12-9-11(15-5-14-9)16-6-17-12/h1-6H,(H2,13,19)(H2,14,15,16,17,18) |
InChI Key |
HNZGNBCVBQTPNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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